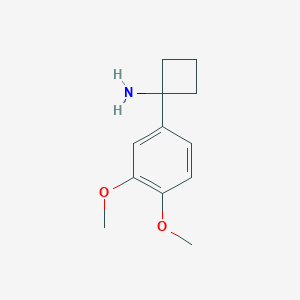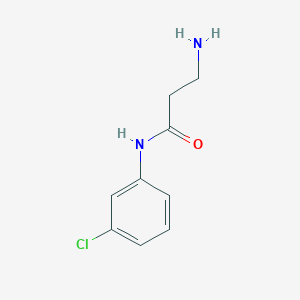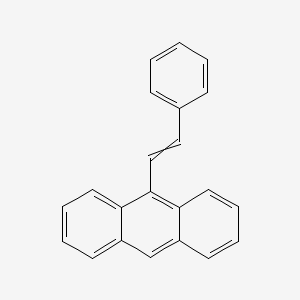![molecular formula C8H8N4O3 B11727144 [(E)-[(4-nitrophenyl)methylidene]amino]urea](/img/structure/B11727144.png)
[(E)-[(4-nitrophenyl)methylidene]amino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-[(4-nitrophenyl)methylidene]amino]urea is a chemical compound with the molecular formula C8H8N4O3. It is also known as 4-nitrobenzaldehyde semicarbazone. This compound is characterized by the presence of a nitrophenyl group attached to a methylideneamino group, which is further connected to a urea moiety. The compound is known for its applications in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[(4-nitrophenyl)methylidene]amino]urea typically involves the reaction of 4-nitrobenzaldehyde with semicarbazide under specific conditions. The reaction is carried out in an aqueous or organic solvent, often with the addition of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(E)-[(4-nitrophenyl)methylidene]amino]urea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of the nitrophenyl group can lead to the formation of nitrobenzoic acid derivatives.
Reduction: Reduction of the nitro group results in the formation of aminophenyl derivatives.
Substitution: Substitution reactions can yield various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
[(E)-[(4-nitrophenyl)methylidene]amino]urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of [(E)-[(4-nitrophenyl)methylidene]amino]urea involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the urea moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest involvement in oxidative stress pathways and enzyme inhibition.
Comparison with Similar Compounds
[(E)-[(4-nitrophenyl)methylidene]amino]urea can be compared with other similar compounds such as:
4-nitrophenyl-N-benzylcarbamate: This compound also contains a nitrophenyl group and is used in the synthesis of urea derivatives.
N-[(E)-(4-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(4-nitrophenyl)methylidene]amino}benzyl)phenyl]amine: A more complex derivative with similar functional groups.
2-[(E)-{[4-(4-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}benzyl)phenyl]imino}methyl]-4-nitrophenol: Another compound with a nitrophenyl group and urea moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8N4O3 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
[(Z)-(4-nitrophenyl)methylideneamino]urea |
InChI |
InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-1-3-7(4-2-6)12(14)15/h1-5H,(H3,9,11,13)/b10-5- |
InChI Key |
PMJVNUNOOIWGHN-YHYXMXQVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NC(=O)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Furan-2-yl)ethenyl]-3-methylurea](/img/structure/B11727076.png)
![3-{[2-(Quinolin-8-yl)hydrazin-1-ylidene]methyl}phenol](/img/structure/B11727079.png)

![1-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine](/img/structure/B11727089.png)
![2-cyano-N'-[(3-hydroxy-2-benzofuran-1-yl)methylidene]acetohydrazide](/img/structure/B11727091.png)

![N'-[(4-Chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11727097.png)
![3-({4-[1-(Hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B11727098.png)
![4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride](/img/structure/B11727105.png)



![3-[(3,5-Dimethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11727142.png)
